N,N'-bis(4-iodophenyl)naphthalene-1,5-disulfonamide
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Overview
Description
N,N-BIS(4-IODOPHENYL)-1,5-NAPHTHALENEDISULFONAMIDE: is an organic compound characterized by the presence of two 4-iodophenyl groups attached to a naphthalene disulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-BIS(4-IODOPHENYL)-1,5-NAPHTHALENEDISULFONAMIDE typically involves the reaction of 4-iodoaniline with 1,5-naphthalenedisulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-BIS(4-IODOPHENYL)-1,5-NAPHTHALENEDISULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atoms in the sulfonamide groups.
Coupling Reactions: The aromatic rings can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the iodine atoms.
Oxidation Reactions: Oxidized forms of the sulfonamide groups.
Reduction Reactions: Reduced forms of the sulfonamide groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or enzymes.
Industry:
Electronics: The compound can be used in the fabrication of electronic devices, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coatings and Adhesives: It can be used in the formulation of coatings and adhesives with specific properties such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N,N-BIS(4-IODOPHENYL)-1,5-NAPHTHALENEDISULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- N,N-BIS(4-BROMOPHENYL)-1,5-NAPHTHALENEDISULFONAMIDE
- N,N-BIS(4-CHLOROPHENYL)-1,5-NAPHTHALENEDISULFONAMIDE
- N,N-BIS(4-FLUOROPHENYL)-1,5-NAPHTHALENEDISULFONAMIDE
Comparison:
- Uniqueness: The presence of iodine atoms in N,N-BIS(4-IODOPHENYL)-1,5-NAPHTHALENEDISULFONAMIDE imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine atoms are larger and more polarizable, which can influence the compound’s interactions and reactivity.
- Reactivity: The iodine-containing compound may exhibit different reactivity patterns in substitution and coupling reactions compared to its halogenated counterparts.
- Applications: The specific applications of the iodine-containing compound may differ due to its unique electronic and steric properties, making it suitable for certain catalytic or electronic applications where other halogenated compounds may not perform as well.
Properties
Molecular Formula |
C22H16I2N2O4S2 |
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Molecular Weight |
690.3 g/mol |
IUPAC Name |
1-N,5-N-bis(4-iodophenyl)naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C22H16I2N2O4S2/c23-15-7-11-17(12-8-15)25-31(27,28)21-5-1-3-19-20(21)4-2-6-22(19)32(29,30)26-18-13-9-16(24)10-14-18/h1-14,25-26H |
InChI Key |
ACMMAGHPPYXAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)I)C(=C1)S(=O)(=O)NC4=CC=C(C=C4)I |
Origin of Product |
United States |
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